Ethyl 4-(3-morpholinopropionylamino)salicylate, methiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(3-morpholinopropionylamino)salicylate, methiodide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a salicylate ester linked to a morpholine ring through a propionylamino group, with an additional methiodide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-morpholinopropionylamino)salicylate, methiodide typically involves a multi-step process. The initial step often includes the esterification of salicylic acid with ethanol to form ethyl salicylate. This is followed by the introduction of the morpholinopropionylamino group through a series of reactions involving morpholine and propionyl chloride. The final step involves the quaternization of the nitrogen atom in the morpholine ring with methyl iodide to form the methiodide salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(3-morpholinopropionylamino)salicylate, methiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols, depending on the specific conditions and reagents used.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Ethyl 4-(3-morpholinopropionylamino)salicylate, methiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-morpholinopropionylamino)salicylate, methiodide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For example, the salicylate moiety may inhibit cyclooxygenase enzymes, reducing inflammation. The morpholine ring can interact with neurotransmitter receptors, potentially affecting neurological pathways.
Comparison with Similar Compounds
Ethyl salicylate: A simpler ester of salicylic acid, used primarily for its fragrance and flavor properties.
Methyl salicylate: Known for its use in topical analgesics and as a flavoring agent.
Morpholine derivatives: Compounds containing the morpholine ring, used in various chemical and pharmaceutical applications.
Uniqueness: Ethyl 4-(3-morpholinopropionylamino)salicylate, methiodide stands out due to its combined structural features, which confer unique chemical reactivity and potential biological activity
Properties
CAS No. |
73816-68-9 |
---|---|
Molecular Formula |
C17H25IN2O5 |
Molecular Weight |
464.3 g/mol |
IUPAC Name |
ethyl 2-hydroxy-4-[3-(4-methylmorpholin-4-ium-4-yl)propanoylamino]benzoate;iodide |
InChI |
InChI=1S/C17H24N2O5.HI/c1-3-24-17(22)14-5-4-13(12-15(14)20)18-16(21)6-7-19(2)8-10-23-11-9-19;/h4-5,12H,3,6-11H2,1-2H3,(H-,18,20,21,22);1H |
InChI Key |
WEJDKQBNGXCCFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)NC(=O)CC[N+]2(CCOCC2)C)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.